molecular formula C12H17NO2S B177295 2-(N-BOC-Amino)thioanisole CAS No. 144303-96-8

2-(N-BOC-Amino)thioanisole

Cat. No. B177295
M. Wt: 239.34 g/mol
InChI Key: BUKWUUUUGKOREC-UHFFFAOYSA-N
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Description

“2-(N-BOC-Amino)thioanisole” is an organic compound with the molecular formula C12H17NO2S . It is also known by other names such as “tert-Butyl (2- (methylthio)phenyl)carbamate” and "Tert-butyl N- (2-methylsulfanylphenyl)carbamate" .


Molecular Structure Analysis

The molecular structure of “2-(N-BOC-Amino)thioanisole” is represented by the InChI code 1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) . This compound is the sulfur analogue—the thioether rather than the oxygen-centered ether—of anisole .


Physical And Chemical Properties Analysis

The molecular weight of “2-(N-BOC-Amino)thioanisole” is 239.34 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 .

Scientific Research Applications

Application 1: Peptide and Protein Science

  • Summary of the Application : 2-(N-BOC-Amino)thioanisole is used as a protecting group in peptide and protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
  • Methods of Application : Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Results or Outcomes : The use of 2-(N-BOC-Amino)thioanisole has allowed for the synthesis of complex peptides and proteins, contributing to advances in biochemistry .

Application 2: N-Boc Protection of Amines

  • Summary of the Application : 2-(N-BOC-Amino)thioanisole is used for the N-Boc protection of amines . This is a green and simple approach for the N-Boc protection on structurally diverse amines .
  • Methods of Application : The N-Boc protection was achieved under ultrasound irradiation in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
  • Results or Outcomes : The N-Boc protection was achieved in excellent isolated yield .

Application 3: N-Boc Protection of Amino Acids and Peptides

  • Summary of the Application : 2-(N-BOC-Amino)thioanisole is used for the N-Boc protection of various structurally diverse amines, amino acids, and peptides . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
  • Methods of Application : The N-Boc protection was achieved using Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
  • Results or Outcomes : The N-Boc protection was achieved in excellent isolated yield .

Application 4: Dual Protection of Amino Functions

  • Summary of the Application : 2-(N-BOC-Amino)thioanisole is used for dual protection of amino functions . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
  • Methods of Application : The dual protection was achieved using Boc2O/DMAP followed by magnesium reduction . This method is often preparatively useful .
  • Results or Outcomes : The dual protection was achieved in excellent isolated yield .

Application 5: Synthesis of Multifunctional Targets

  • Summary of the Application : 2-(N-BOC-Amino)thioanisole is used in the synthesis of multifunctional targets . Protecting groups play a pivotal role in this process, and as amino functions often occur in this context, issues related to their protection become prominent .
  • Methods of Application : Primary amines are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results or Outcomes : The use of 2-(N-BOC-Amino)thioanisole has allowed for the synthesis of multifunctional targets, contributing to advances in organic chemistry .

Application 6: Reductive Cleavage of Boc-Substituted Arenesulfonamides

  • Summary of the Application : 2-(N-BOC-Amino)thioanisole is used for the reductive cleavage of Boc-substituted arenesulfonamides . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
  • Methods of Application : The reductive cleavage was achieved using magnesium powder in dry methanol, only requiring sonication . Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
  • Results or Outcomes : The reductive cleavage was achieved in excellent isolated yield .

properties

IUPAC Name

tert-butyl N-(2-methylsulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKWUUUUGKOREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437561
Record name 2-(N-BOC-Amino)thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-BOC-Amino)thioanisole

CAS RN

144303-96-8
Record name 2-(N-BOC-Amino)thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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